molecular formula C18H26N2O2S B2812425 2-(cyclopentylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034406-74-9

2-(cyclopentylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No. B2812425
CAS RN: 2034406-74-9
M. Wt: 334.48
InChI Key: RGYOPMKHPXOPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a chemical compound that has potential applications in scientific research. It is a complex molecule that is synthesized using specific methods, and its mechanism of action is not fully understood.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro. It has been found to inhibit the growth of cancer cells, bacteria, and fungi. Additionally, it has been shown to have potential as a molecular probe for studying protein-protein interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(cyclopentylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide in lab experiments include its potential as a molecular probe and its activity against cancer cells, bacteria, and fungi. However, its mechanism of action is not fully understood, and more research is needed to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(cyclopentylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide. One direction is to study its mechanism of action in more detail, which could lead to the development of new therapeutic agents. Another direction is to explore its potential as a molecular probe for studying protein-protein interactions. Additionally, more research is needed to determine its potential as an antibacterial and antifungal agent.

Synthesis Methods

The synthesis of 2-(cyclopentylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide is a complex process that involves several steps. The first step is the synthesis of 2-(cyclopentylthio) acetamide, which is then reacted with pyridine-3-carboxaldehyde to form 2-(cyclopentylthio)-N-(pyridin-3-yl)acetamide. This intermediate compound is then reacted with tetrahydro-2H-pyran-4-ylmethylamine to form the final product.

Scientific Research Applications

2-(cyclopentylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide has potential applications in scientific research. It has been found to have activity against certain cancer cell lines, and it has also been shown to inhibit the growth of bacteria and fungi. Additionally, it has potential as a molecular probe for studying protein-protein interactions.

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c21-17(13-23-16-5-1-2-6-16)20-18(14-7-10-22-11-8-14)15-4-3-9-19-12-15/h3-4,9,12,14,16,18H,1-2,5-8,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYOPMKHPXOPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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